molecular formula C19H22N4O B2427421 N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1444020-69-2

N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No. B2427421
CAS RN: 1444020-69-2
M. Wt: 322.412
InChI Key: XHLJQRBOGYSHPO-UHFFFAOYSA-N
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Description

N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as MPP, is a chemical compound that has attracted significant attention in the field of scientific research. MPP is a piperidine-based compound that is structurally similar to other compounds that have been shown to have potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin.
Biochemical and Physiological Effects:
N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell growth and proliferation, and reduce inflammation. N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments is its high potency and specificity. N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have a high affinity for HDACs and other enzymes that are involved in cell growth and proliferation. However, one limitation of using N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments is its potential toxicity. N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to be toxic to certain types of cells at high concentrations, and care must be taken when handling and using this compound in lab experiments.

Future Directions

There are many potential future directions for research on N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of research could be the development of new therapeutic applications for N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, such as in the treatment of other types of cancer or neurodegenerative diseases. Another area of research could be the development of new synthetic methods for N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide that are more efficient or cost-effective. Finally, research could be done to further understand the mechanism of action of N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide and how it interacts with other cellular processes.

Synthesis Methods

The synthesis of N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis of N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide include 4-piperidone hydrochloride, propargyl bromide, and 5-phenyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a catalyst and the resulting product is purified using various techniques such as chromatography and recrystallization.

Scientific Research Applications

N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anticancer properties and has been investigated as a potential treatment for various types of cancer. N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-methyl-N-(5-phenyl-1H-pyrazol-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-3-11-23-12-9-16(10-13-23)19(24)22(2)18-14-17(20-21-18)15-7-5-4-6-8-15/h1,4-8,14,16H,9-13H2,2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLJQRBOGYSHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NNC(=C1)C2=CC=CC=C2)C(=O)C3CCN(CC3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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